2-(Propan-2-yloxy)naphthalene-1-carbaldehyde 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885-24-5
VCID: VC21217124
InChI: InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
SMILES: CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde

CAS No.: 885-24-5

Cat. No.: VC21217124

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde - 885-24-5

Specification

CAS No. 885-24-5
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 2-propan-2-yloxynaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
Standard InChI Key RIUGCNDMPSXTTC-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O
Canonical SMILES CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O

Introduction

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, also known by its IUPAC name 2-isopropoxy-1-naphthaldehyde, is an organic compound with the molecular formula C14H14O2C_{14}H_{14}O_2. It is a derivative of naphthalene, functionalized with an isopropoxy group at the 2-position and an aldehyde group at the 1-position. This compound is studied for its applications in organic synthesis, material science, and potential biological activities.

Structural Features

The structure of 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde consists of:

  • A naphthalene backbone providing aromatic stability.

  • An isopropoxy group (OCH(CH3)2-OCH(CH_3)_2) contributing to hydrophobicity.

  • An aldehyde functional group (CHO-CHO) enabling reactivity in condensation and nucleophilic addition reactions.

Synthesis

The synthesis of 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde generally involves:

  • Starting Material: The reaction begins with 2-hydroxy-1-naphthaldehyde.

  • Alkylation Reaction: The hydroxyl group at the 2-position is alkylated using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.

  • Purification: The product is purified through recrystallization or column chromatography to ensure high purity .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its aldehyde functionality, which can undergo:

  • Condensation reactions (e.g., Schiff base formation).

  • Aldol reactions to form complex molecules.

Material Science

The aromatic naphthalene core and functional groups make it useful in designing advanced materials, such as:

  • Liquid crystals.

  • Organic semiconductors.

Safety and Handling

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding inhalation, wearing protective gloves, and ensuring proper ventilation during handling .

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